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Compound of Interest

Compound Name: Cobalt(ll) acetate tetrahydrate

Cat. No.: B147987

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(ll)
acetate tetrahydrate, Co(CH3COO)2-4H20, a compound of interest in catalysis and materials
science. This document outlines the key crystallographic data, experimental protocols for its
structural determination, and a detailed examination of its molecular geometry.

Crystal Structure and Unit Cell Parameters

Cobalt(ll) acetate tetrahydrate crystallizes in the monoclinic system with the space group
P21/c.[1][2] This structure has been determined and refined through single-crystal X-ray
diffraction, as well as laboratory and synchrotron powder diffraction methods.[2] The crystal
structure consists of discrete, centrosymmetric trans-[Co(CHsCOO)z(H20)4] complexes.[2] In
this arrangement, the central cobalt atom is octahedrally coordinated by two acetate ligands
and four water molecules.[1][3][4] These individual complexes are interconnected by an
extensive three-dimensional network of hydrogen bonds.[1][2]

The unit cell parameters from two key studies are summarized in the table below, showcasing
the refinement in precision over time.
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T I van Niekerk & Schoening Kaduk & Partenheimer
(1953)[1] (1997)[2]

a 477 A 4.80688(3) A

b 11.85 A 11.92012(7) A

C 8.42 A 8.45992(5) A

B 94° 30 94.3416(4)°

A 2 2

Temperature Not specified 27 °C

Molecular Geometry and Bonding

The coordination geometry around the cobalt(ll) ion is a distorted octahedron. The four water
molecules occupy the equatorial positions, while the two acetate ligands are in a trans
configuration at the axial positions.[2][3] Each cobalt complex is involved in 14 hydrogen
bonds, with 12 being intermolecular and 2 intramolecular.[2]

Below are representative bond lengths and angles for the coordination sphere of the cobalt ion,
which are critical for understanding the compound's chemical behavior and potential
interactions in drug development contexts.

Bond Length (A)
Co - O(acetate) ~2.10
Co - O(water 1) ~2.08
Co - O(water 2) ~2.12
c-0O ~1.25
C=0 ~1.28
c-C ~1.51
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Angle Degree (°)
O(acetate) - Co - O(water 1) ~90.5
O(acetate) - Co - O(water 2) ~89.5
O(water 1) - Co - O(water 2) ~90.2
O(acetate) - Co - O(acetate) 180
O-C-0 ~122
O-C-C ~118

Experimental Protocols

The determination of the crystal structure of cobalt(ll) acetate tetrahydrate involves a series
of well-defined experimental procedures. The following is a detailed methodology based on
single-crystal X-ray diffraction techniques.

Crystal Growth

Single crystals of cobalt(ll) acetate tetrahydrate can be grown by the slow evaporation of a
saturated aqueous solution of the compound. The synthesis of the initial compound is typically
achieved by the reaction of cobalt(ll) oxide or hydroxide with acetic acid.[3]

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is
performed using monochromatic X-ray radiation (e.g., Mo Ka or Cu Ka). The crystal is cooled
to a specific temperature (e.g., 100 K or room temperature) to reduce thermal vibrations of the
atoms. A series of diffraction images are collected as the crystal is rotated.

Data Processing and Structure Solution

The collected diffraction images are processed to integrate the intensities of the Bragg
reflections. The resulting data are then corrected for various factors, including Lorentz and
polarization effects, and absorption. The crystal structure is solved using direct methods or
Patterson methods and subsequently refined by full-matrix least-squares on F2,
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Structural Refinement

The refinement process involves minimizing the difference between the observed and
calculated structure factors. All non-hydrogen atoms are typically refined anisotropically.
Hydrogen atoms can be located from the difference Fourier map and refined isotropically or
placed in calculated positions.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final
analysis of the crystal structure.
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Crystal Structure Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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